molecular formula C33H67N10O17P3S B12094521 lauroyl Coenzyme A (ammonium salt)

lauroyl Coenzyme A (ammonium salt)

Cat. No.: B12094521
M. Wt: 1000.9 g/mol
InChI Key: AEPZRRFJIKJEOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl Coenzyme A (ammonium salt) can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ammonium ions. The reaction typically involves the activation of lauric acid to form lauroyl chloride, which then reacts with coenzyme A to form lauroyl Coenzyme A. The ammonium salt form is achieved by neutralizing the reaction mixture with ammonium hydroxide .

Industrial Production Methods

Industrial production of lauroyl Coenzyme A (ammonium salt) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Lauroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lauroyl Coenzyme A (ammonium salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study acyltransferase activity.

    Biology: It plays a role in lipid metabolism studies and is used to investigate fatty acid transport and oxidation.

    Medicine: It is involved in research on metabolic disorders and the development of therapeutic agents targeting lipid metabolism.

    Industry: It is used in the production of bio-based chemicals and materials

Mechanism of Action

Lauroyl Coenzyme A (ammonium salt) functions as an acyl group carrier, facilitating the transfer of lauroyl groups in various metabolic reactions. It forms thioester bonds with carbon chains, enabling the transport and transformation of fatty acids within cells. The compound interacts with enzymes such as acyl-CoA synthetase and acyltransferase, playing a pivotal role in lipid biosynthesis and fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauroyl Coenzyme A (ammonium salt) is unique due to its specific role in the metabolism of lauric acid, a medium-chain fatty acid. Its properties and reactivity make it particularly useful in studies focused on medium-chain fatty acid metabolism and related metabolic pathways .

Properties

Molecular Formula

C33H67N10O17P3S

Molecular Weight

1000.9 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C33H58N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;;;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);3*1H3

InChI Key

AEPZRRFJIKJEOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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